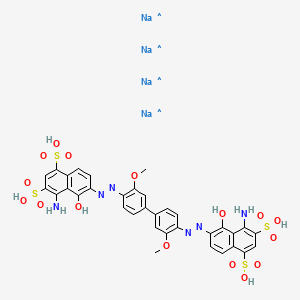

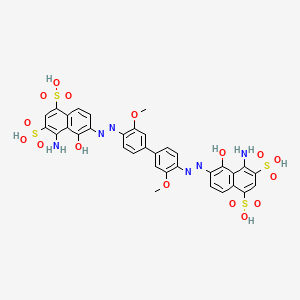

![molecular formula C8H12N4O5 B10762486 4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B10762486.png)

4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

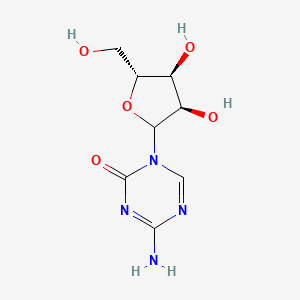

Azacytidine-5, également connu sous le nom de 5-azacytidine, est un analogue nucléosidique de la pyrimidine qui a été largement étudié pour ses propriétés antinéoplasiques. Il s'agit d'un analogue chimique de la cytidine, un nucléoside présent dans l'ADN et l'ARN. L'azacytidine-5 a été principalement utilisé dans le traitement des syndromes myélodysplasiques et de la leucémie myéloïde aiguë en raison de sa capacité à inhiber la méthyltransférase de l'ADN et à induire la cytotoxicité dans les cellules hématopoïétiques anormales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'azacytidine-5 peut être synthétisé par différentes voies chimiques. Une méthode courante implique la réaction de la 4-amino-1,3,5-triazin-2(1H)-one avec des dérivés du ribose dans des conditions spécifiques pour former l'analogue nucléosidique . La réaction nécessite généralement l'utilisation de groupes protecteurs et de catalyseurs spécifiques pour garantir la formation correcte du produit souhaité.

Méthodes de production industrielle : Dans les environnements industriels, la production d'azacytidine-5 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus comprend des étapes telles que la cristallisation, la filtration et la purification pour obtenir le produit final adapté à un usage pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : L'azacytidine-5 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Réactifs et conditions courantes : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour assurer les résultats souhaités .

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'azacytidine-5, qui peuvent avoir des activités et des propriétés biologiques différentes .

4. Applications de la recherche scientifique

L'azacytidine-5 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme outil pour étudier la méthylation de l'ADN et les modifications épigénétiques.

Biologie : L'azacytidine-5 est utilisée dans la recherche sur l'expression et la régulation des gènes, en particulier dans le contexte de la biologie du cancer.

Médecine : Il est utilisé comme agent chimiothérapeutique pour traiter les syndromes myélodysplasiques et la leucémie myéloïde aiguë. .

Industrie : L'azacytidine-5 est utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil de recherche dans la découverte de médicaments

5. Mécanisme d'action

L'azacytidine-5 exerce ses effets par deux mécanismes principaux :

Applications De Recherche Scientifique

Azacytidine-5 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study DNA methylation and epigenetic modifications.

Biology: Azacytidine-5 is employed in research on gene expression and regulation, particularly in the context of cancer biology.

Medicine: It is used as a chemotherapeutic agent for treating myelodysplastic syndromes and acute myeloid leukemia. .

Industry: Azacytidine-5 is used in the development of new pharmaceuticals and as a research tool in drug discovery

Mécanisme D'action

Azacytidine-5 is often compared with other nucleoside analogs, such as:

Decitabine (5-aza-2’-deoxycytidine): Both compounds inhibit DNA methyltransferase, but Decitabine is incorporated into DNA more efficiently, leading to different therapeutic outcomes

Uniqueness: Azacytidine-5 is unique due to its dual mechanism of action, allowing it to be effective at both low and high doses. Its ability to inhibit DNA methyltransferase and induce cytotoxicity makes it a versatile compound in cancer therapy .

Comparaison Avec Des Composés Similaires

L'azacytidine-5 est souvent comparée à d'autres analogues nucléosidiques, tels que :

Décitabine (5-aza-2’-désoxycytidine) : Les deux composés inhibent la méthyltransférase de l'ADN, mais la décitabine est incorporée dans l'ADN plus efficacement, conduisant à des résultats thérapeutiques différents

Unicité : L'azacytidine-5 est unique en raison de son double mécanisme d'action, ce qui lui permet d'être efficace à la fois à faibles et à fortes doses. Sa capacité à inhiber la méthyltransférase de l'ADN et à induire la cytotoxicité en fait un composé polyvalent en chimiothérapie du cancer .

Liste de composés similaires :

- Décitabine (5-aza-2’-désoxycytidine)

- Zébularine

- Analogues de la cytidine

L'azacytidine-5 continue d'être un composé précieux dans la recherche scientifique et la médecine, offrant des informations sur la méthylation de l'ADN et offrant des avantages thérapeutiques dans le traitement du cancer.

Propriétés

Formule moléculaire |

C8H12N4O5 |

|---|---|

Poids moléculaire |

244.20 g/mol |

Nom IUPAC |

4-amino-1-[(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4+,5+,6?/m1/s1 |

Clé InChI |

NMUSYJAQQFHJEW-OEXCPVAWSA-N |

SMILES isomérique |

C1=NC(=NC(=O)N1C2[C@H]([C@H]([C@H](O2)CO)O)O)N |

SMILES canonique |

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-difluorophenyl)methyl]-2-oxo-N-[(1S)-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxy]-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B10762415.png)

![N-[2-[2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B10762423.png)

![N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B10762430.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine](/img/structure/B10762462.png)

![1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid](/img/structure/B10762469.png)

![2-[(2,6-Dichloro-3-methylphenyl)amino]benzoate](/img/structure/B10762470.png)

![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10762479.png)

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10762494.png)